An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The incorporation of a trifluoromethylphenyl group can further enhance metabolic stability and receptor binding affinity, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of 3-(4-(Trifluoromethyl)phenyl)piperidine, with a focus on its chemical identity, synthesis, characterization, and safe handling. Due to the specificity of the isomeric substitution, this guide will also clarify the distinctions between closely related analogues to ensure precision in research and development activities.
Chemical Identity and Physicochemical Properties
A critical aspect of working with substituted phenylpiperidines is the precise identification of the specific isomer. The location of the trifluoromethyl group on the phenyl ring and the point of attachment of the phenyl ring to the piperidine are crucial for its chemical and biological properties.
The compound of interest is 3-(4-(Trifluoromethyl)phenyl)piperidine . The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid, which is a common practice to improve the compound's stability and water solubility.
CAS Number:
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Free Base (3-[4-(trifluoromethyl)phenyl]piperidine): 667461-63-4[1]
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Hydrochloride Salt: A specific CAS number for the hydrochloride salt of the 3-(4-trifluoromethyl)phenyl isomer is not consistently reported in major chemical databases. It is imperative for researchers to verify the identity of their material through analytical characterization. For reference, the CAS numbers for other isomers are often a source of confusion:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula (HCl Salt) | C₁₂H₁₅ClF₃N | Inferred |
| Molecular Weight (HCl Salt) | 265.71 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol, ethanol | Expected for hydrochloride salts |
Synthesis and Purification
A plausible synthetic route could involve the partial reduction of a corresponding substituted pyridine, or a multi-step synthesis starting from a suitable piperidone precursor.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathways to 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride.
General Protocol for Hydrochloride Salt Formation:
A self-validating protocol for the conversion of the free base to the hydrochloride salt is as follows:
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Dissolution: Dissolve the purified 3-(4-(Trifluoromethyl)phenyl)piperidine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. The choice of solvent is critical to ensure precipitation of the salt.
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Acidification: Slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at 0°C. The pH of the solution should be monitored to ensure complete conversion without the presence of excess acid.
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Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction mixture should be stirred for a period of time to ensure complete precipitation.
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Isolation: The solid is collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid, and then dried under vacuum to yield the final hydrochloride salt.
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Validation: The identity and purity of the resulting salt should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, as well as the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the 4-substitution pattern of the trifluoromethyl group. The piperidine protons will appear as a series of multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trifluoromethylphenyl ring, with the trifluoromethyl group itself appearing as a quartet due to carbon-fluorine coupling. The carbons of the piperidine ring will resonate in the aliphatic region.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, confirming its presence.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would correspond to the molecular weight of C₁₂H₁₄F₃N. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the protonated molecule [M+H]⁺ of the free base.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the strong C-F stretching vibrations of the trifluoromethyl group.
Pharmacological Profile and Applications in Drug Discovery
While there is a significant body of research on phenylpiperidine derivatives as a class, specific pharmacological data for 3-(4-(Trifluoromethyl)phenyl)piperidine is not extensively published in the public domain. Much of the available literature focuses on the related but structurally distinct piperazine derivative, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which has known serotonergic activity.
The interest in trifluoromethyl-substituted phenylpiperidines in drug discovery stems from the favorable properties that the trifluoromethyl group can impart:
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Metabolic Stability: The C-F bond is very strong, and the CF₃ group can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
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Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the phenyl ring, potentially influencing binding interactions with biological targets.
Given these properties, 3-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a valuable scaffold for the synthesis of compound libraries for screening against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those in the central nervous system.
Safety, Handling, and Storage
As a research chemical, 3-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride should be handled with appropriate safety precautions.
GHS Hazard Classification (for the free base):
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)[1]
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Skin Irritation: Category 2 (Causes skin irritation)[1]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Safe Handling:
Caption: Standard workflow for the safe handling of chemical reagents.
Conclusion
3-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a chemical entity with significant potential as a building block in the development of new pharmaceuticals. Its specific isomeric structure offers a unique combination of physicochemical properties that are desirable in drug design. While detailed pharmacological data for this specific compound is limited, the broader understanding of the role of the piperidine scaffold and trifluoromethyl substitution in medicinal chemistry underscores its importance. Researchers and drug development professionals should proceed with careful attention to the precise isomer they are working with and employ rigorous analytical and safety protocols. This guide serves as a foundational resource to support such endeavors.
References
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NextSDS. (n.d.). 3-[4-(trifluoromethyl)phenyl]piperidine — Chemical Substance Information. Retrieved from [Link]
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J&K Scientific. (2012, April 1). 4-(3-(Trifluoromethyl)phenyl)piperidine hydrochloride | 6652-16-0. Retrieved from [Link]
